Methoxy Regioisomers and Tubulin-Binding Pharmacophore
The 2,4,6-trimethoxybenzylidene substitution pattern of CAS 303095-42-3 is regioisomerically distinct from the 3,4,5-trimethoxy arrangement that defines the A-ring pharmacophore of combretastatin A-4 (CA-4) and its cis-restricted triazole analogs [1]. In the landmark Romagnoli et al. (2010) study, 1,5-disubstituted 1,2,4-triazoles bearing the 3,4,5-trimethoxyphenyl group demonstrated IC₅₀ values of 1.2–4.8 µM for tubulin polymerization inhibition and antiproliferative activity against HeLa cells with IC₅₀ values as low as 18 nM for compound 4l [1]. The 2,4,6-trimethoxy regioisomer present in this compound orients methoxy oxygen lone pairs at positions 2 and 6 in ortho-relationship to the imine linkage, creating a symmetric steric shield around the C=N bond that alters both the conformational landscape and the hydrogen-bond acceptor pharmacophore map compared with the 3,4,5 arrangement. No direct tubulin polymerization or antiproliferative data exist for this specific compound; however, the regioisomeric distinction provides a rationale for its use as a comparator or negative-control scaffold in tubulin-targeted drug discovery programs [1].
vs
Comparator: 3,4,5-trimethoxy CA-4 analogs (tubulin IC₅₀ 1.2–4.8 µM; HeLa IC₅₀ 18–92 nM).
| Evidence Dimension | Methoxy substitution pattern on benzylidene phenyl ring – spatial orientation and pharmacophore compatibility |
|---|---|
| Target Compound Data | 2,4,6-trimethoxy substitution (symmetric ortho/para pattern); methoxy groups at positions 2, 4, and 6 relative to imine linkage |
| Comparator Or Baseline | 3,4,5-trimethoxy substitution (combretastatin A-ring pharmacophore; e.g., CA-4, triazole analogs 4l and 4o); tubulin polymerization IC₅₀ = 1.2–4.8 µM; HeLa antiproliferative IC₅₀ = 18–92 nM for optimized analogs [1] |
| Quantified Difference | Regioisomeric shift: methoxy oxygen lone-pair vectors differ by ~120° rotation around phenyl–imine axis. No quantitative biological data available for the 2,4,6-isomer; the 3,4,5-isomer is validated as tubulin-binding pharmacophore. |
| Conditions | In vitro tubulin polymerization assay (bovine brain tubulin, absorbance at 340 nm); antiproliferative assay (HeLa, Jurkat, MCF-7 cell lines, 48–72 h exposure, MTT assay) [1] |
Why This Matters
For researchers designing tubulin-targeted agents, the 2,4,6-trimethoxy isomer serves as a structurally defined negative-control or SAR probe compound to interrogate the methoxy regiochemistry requirement for colchicine-site binding—a purpose for which the 3,4,5-isomer cannot substitute.
- [1] Romagnoli, R.; Baraldi, P.G.; Cruz-Lopez, O.; et al. Synthesis and Antitumor Activity of 1,5-Disubstituted 1,2,4-Triazoles as Cis-Restricted Combretastatin Analogues. J. Med. Chem. 2010, 53, 4248–4258. DOI: 10.1021/jm100245q. View Source
